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Compound of Interest

Compound Name: 4-Amino-2,6-difluorophenol

Cat. No.: B148228

In-Depth Technical Guide to 4-Amino-2,6-
difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 4-Amino-2,6-difluorophenol, a key building block in modern medicinal chemistry.
The information presented herein is intended to support research and development activities,
particularly in the burgeoning field of targeted protein degradation.

Core Physical and Chemical Properties

4-Amino-2,6-difluorophenol is a substituted aromatic compound with the molecular formula
CeHsF2NO. Its structure incorporates an aminophenol core with two fluorine atoms positioned
ortho to the hydroxyl group, which significantly influences its chemical reactivity and biological

applications.

Table 1: Physical and Chemical Properties of 4-Amino-2,6-difluorophenol
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Property Value Source(s)
IUPAC Name 4-Amino-2,6-difluorophenol

CAS Number 126058-97-7 [1][2]
Molecular Formula CeHsF2NO [3]
Molecular Weight 145.11 g/mol [3]
Appearance Brown solid [4]

167-170 °C (for dichloro-

Melting Point analog) [5]
Boiling Point 237.0 £ 40.0 °C at 760 mmHg [3]
Density 1.5+0.1 g/cm3 [3]
pKa (Predicted) 7.72 £0.23 [4]

Note: An experimental melting point for 4-Amino-2,6-difluorophenol is not readily available in
the literature. The value provided is for the analogous compound 4-Amino-2,6-dichlorophenol
and may serve as an estimate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-
Amino-2,6-difluorophenol. Below are the key spectral data and interpretations.

Table 2: 1H NMR Spectroscopic Data
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Parameter Data Source(s)
Solvent DMSO-ds [6]
Frequency 400 MHz [6]
Chemical Shift (d) 8.68 ppm (br s, 1H, -OH) [6]

6.19 ppm (d, J = 10.8 Hz, 2H, 6]

Ar-H)

5.01 ppm (s, 2H, -NH2) [6]

Table 3: Predicted 3C NMR and IR Spectroscopic Data
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Spectroscopy Predicted Peaks/Ranges Rationale
Carbon atoms directly attached
to fluorine exhibit a large

13C NMR ~150-160 ppm (C-F) downfield shift and will appear

as doublets due to C-F

coupling.

~135-145 ppm (C-OH)

The carbon bearing the

hydroxyl group.

~125-135 ppm (C-NHz)

The carbon atom attached to

the amino group.

~100-110 ppm (C-H)

Aromatic carbons attached to
hydrogen, likely appearing as
a doublet of doublets due to
coupling with both fluorine and

hydrogen.

Infrared (IR)

Broad absorptions
3400-3200 cm~* (N-H, O-H

stretching)

characteristic of the amino and

hydroxyl groups.

1620-1580 cm~* (N-H bending)

Characteristic scissoring

vibration of the primary amine.

1500-1400 cm~* (C=C

aromatic stretching)

Medium to strong absorptions

from the aromatic ring.

1260-1180 cm~1 (C-F
stretching)

Strong, characteristic
absorption for aryl-fluorine

bonds.

1250-1150 cm~t (C-N
stretching)

Absorption for the aryl-amine
C-N bond.

1260-1000 cm~* (C-O
stretching)

Strong absorption for the
phenolic C-O bond.
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Mass Spectrometry (Predicted Fragmentation) In an electron ionization mass spectrum, the
molecular ion peak (M*) would be expected at m/z = 145. Key fragmentation patterns would
likely involve the loss of CO (m/z = 117) typical for phenols, and potentially the loss of HCN
from the aminophenol structure.

Experimental Protocols

The most common synthetic route to 4-Amino-2,6-difluorophenol involves the reduction of a
nitrophenol precursor.

Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of 4-Amino-2,6-difluorophenol from 4-nitro-2,6-

difluorophenol.

Workflow for Synthesis of 4-Amino-2,6-difluorophenol
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Synthesis Workflow
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Caption: General workflow for the synthesis of 4-Amino-2,6-difluorophenol.
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Materials:

4-nitro-2,6-difluorophenol (1 eq)

Methanol

5% Palladium on Carbon (catalyst)

High-purity hydrogen gas

Pressurized reaction vessel (hydrogenator)

Procedure:

To a sealed reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% palladium on
carbon.[6]

o Seal the vessel and replace the internal atmosphere with high-purity hydrogen gas.
e Pressurize the vessel with hydrogen to 0.3-0.4 MPa.
e Heat the mixture to 60-70 °C while stirring.

e Maintain the reaction for 3-5 hours, adding more hydrogen gas as needed to maintain
pressure.

o Upon completion, cool the reaction mixture to room temperature.
o Carefully vent the vessel and filter the mixture to remove the palladium catalyst.
o Concentrate the filtrate under reduced pressure to remove the methanol.

e The crude product can be further purified by vacuum distillation to yield 4-Amino-2,6-
difluorophenol.[6]

Role in Drug Discovery: A Protein Degrader Building
Block

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.chemicalbook.com/synthesis/4-amino-2-6-difluorophenol.htm
https://www.benchchem.com/product/b148228?utm_src=pdf-body
https://www.benchchem.com/product/b148228?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/4-amino-2-6-difluorophenol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

A primary application of 4-Amino-2,6-difluorophenol in modern drug discovery is as a key
intermediate for the synthesis of ligands for E3 ubiquitin ligases, particularly Cereblon (CRBN).
These ligands are essential components of Proteolysis-Targeting Chimeras (PROTACS).

PROTACSs are heterobifunctional molecules that induce the degradation of a specific target
protein by bringing it into proximity with an E3 ligase. The 4-Amino-2,6-difluorophenol moiety,
after further chemical modification, can serve as a crucial part of the "warhead" that binds to
the E3 ligase. Its hydrochloride salt is explicitly categorized as a "Protein Degrader Building
Block".[7]

Logical Workflow: 4-Amino-2,6-difluorophenol in PROTAC Synthesis
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Caption: Role of 4-Amino-2,6-difluorophenol as a precursor in PROTAC synthesis.
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The unique electronic properties conferred by the fluorine atoms can enhance binding affinity,
metabolic stability, and other pharmacokinetic properties of the final PROTAC molecule,
making 4-Amino-2,6-difluorophenol a valuable starting material for drug development
professionals.

Safety and Handling

4-Amino-2,6-difluorophenol should be handled with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted
in a well-ventilated fume hood. It is considered an irritant to the eyes, skin, and respiratory
system. Store in a cool, dry place, sealed from air and light.

Disclaimer: This document is intended for informational purposes for qualified professionals. All
laboratory work should be conducted with appropriate safety precautions and after consulting
relevant Safety Data Sheets (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b148228#physical-and-chemical-properties-of-4-
amino-2-6-difluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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